Cas no 58586-56-4 (2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)-)

2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- structure
58586-56-4 structure
Product Name:2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)-
CAS No:58586-56-4
MF:C10H9BrO2
MW:241.081262350082
CID:3272298
PubChem ID:12330255
Update Time:2025-04-26

2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)-
    • 380607-14-7
    • (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid
    • DTXSID101239203
    • (2e)-3-(3-bromo-4-methylphenyl)-2-propenoic acid
    • EN300-1913154
    • 3-(3-bromo-4-methylphenyl)prop-2-enoic acid
    • EN300-1456978
    • 58586-56-4
    • (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoicacid
    • SCHEMBL5859843
    • Inchi: 1S/C10H9BrO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)
    • InChI Key: GOUPQVNHVFDNJQ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC1=CC=C(C)C(Br)=C1

Computed Properties

  • Exact Mass: 239.97859Da
  • Monoisotopic Mass: 239.97859Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

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2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- Related Literature

Additional information on 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)-

2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)-: A Comprehensive Overview

2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)-, also known by its CAS number 58586-56-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a propenoic acid moiety with a substituted phenyl group. The presence of the bromine atom and methyl group on the aromatic ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The structure of 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- consists of a phenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This substitution pattern creates a specific electronic environment that influences the reactivity and stability of the molecule. The propenoic acid group attached to the phenyl ring adds further functionality, enabling this compound to participate in a wide range of chemical reactions.

Recent studies have highlighted the potential of 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- in polymer chemistry. Researchers have explored its use as a monomer in the synthesis of functional polymers, where its reactivity and ability to form cross-links have been exploited to create materials with tailored properties. For instance, this compound has been employed in the development of stimuli-responsive polymers that can undergo structural changes in response to external stimuli such as temperature or pH.

In addition to its role in polymer chemistry, 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- has shown promise in drug delivery systems. Its ability to form stable complexes with certain drugs has made it a candidate for designing controlled-release formulations. Recent research has focused on optimizing the loading capacity and release kinetics of these systems, with encouraging results reported in preclinical studies.

The synthesis of 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation or acylation followed by further functionalization to introduce the propenoic acid group. The choice of reaction conditions and reagents plays a critical role in ensuring high yields and purity of the final product.

From an analytical standpoint, the characterization of CAS No. 58586-56-4 relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and confirm the identity of the compound. Additionally, thermal analysis techniques like differential scanning calorimetry (DSC) are used to study its thermal stability and phase transitions.

The application of 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)- extends beyond traditional chemical synthesis. Recent advancements have explored its use in bioconjugation reactions, where it serves as a linker or coupling agent for attaching biomolecules such as proteins or nucleic acids to surfaces or other molecules. This capability opens up new possibilities in biosensor development and diagnostic applications.

In conclusion, CAS No. 58586-56-4, or 2-PROPENOIC ACID, 3-(3-BROMO-4-METHYLPHENYL)-, is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an attractive candidate for researchers seeking innovative solutions in materials science, drug delivery, and biochemistry. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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